tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Overview
Description
Tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a chloro substituent, and a naphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.
Introduction of the Chloro Group: Chlorination of the naphthyridine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for potential antimicrobial and anticancer activities.
- Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and carbonyl groups may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl 2-chloro-8-oxo-1,7-naphthyridine-7(8H)-carboxylate: Similar structure but different substitution pattern.
Uniqueness:
- The presence of the tert-butyl ester group provides unique steric and electronic properties.
- The chloro substituent enhances its reactivity and potential biological activity.
Biological Activity
Chemical Identity
tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a compound with significant potential in medicinal chemistry. Its structure includes a naphthyridine core, which is known for various biological activities. The compound's IUPAC name indicates the presence of a tert-butyl group, a chlorine atom, and an oxo functional group, all contributing to its biological properties.
Molecular Formula and Properties
- Molecular Formula : C13H15ClN2O3
- Molecular Weight : 282.72 g/mol
- CAS Number : 1226898-92-5
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine. For instance, derivatives with structural similarities have shown significant inhibition against HIV-1 integrase in low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) . These findings suggest that modifications to the naphthyridine structure can enhance antiviral efficacy.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies. For example, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including pancreatic and gastric cancers . The mechanism of action appears to involve induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been conducted to optimize the biological activity of naphthyridine derivatives. Modifications such as varying the substituents on the naphthyridine ring have been shown to influence both antiviral and anticancer activities significantly. For instance, compounds with halogenated benzyl groups exhibited enhanced efficacy compared to their non-halogenated counterparts .
Case Studies
- HIV Inhibition : A series of naphthyridine derivatives were synthesized and tested for their ability to inhibit HIV integrase. The most potent compounds demonstrated IC50 values below 1 µM, indicating strong potential as antiviral agents .
- Cytotoxicity in Cancer Models : In vitro studies evaluated the cytotoxic effects of various naphthyridine derivatives against human cancer cell lines (e.g., ECA109 and SGC7901). Results indicated that certain derivatives induced significant apoptosis and inhibited cell proliferation at low concentrations .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds may act by disrupting cellular processes critical for viral replication and tumor growth, potentially through inhibition of key enzymes involved in these pathways .
Data Table
Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |
---|---|---|---|
Tert-butyl 2-chloro-8-oxo-naphthyridine | HIV Integrase Inhibition | 0.19 - 3.7 | Various HIV strains |
Related Naphthyridine Derivative | Antitumor Activity | <10 | ECA109, SGC7901 |
Properties
IUPAC Name |
tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-7-6-8-4-5-9(14)15-10(8)11(16)17/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDLEHWXADXNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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